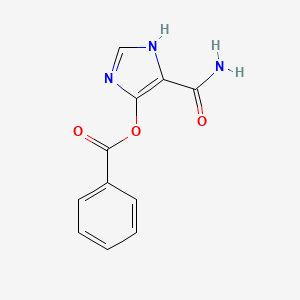

5-carbamoyl-1H-imidazol-4-yl benzoate

Description

Properties

CAS No. |

66148-56-9 |

|---|---|

Molecular Formula |

C11H9N3O3 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

(5-carbamoyl-1H-imidazol-4-yl) benzoate |

InChI |

InChI=1S/C11H9N3O3/c12-9(15)8-10(14-6-13-8)17-11(16)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,13,14) |

InChI Key |

YWULYAXCSMGMLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(NC=N2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Antitumor Efficacy

Key analogs of 5-carbamoyl-1H-imidazol-4-yl benzoate include:

Mechanistic Insights :

- SL-1250: Requires metabolic activation via deacylation to SM-108, which is then converted to its nucleotide form by adenine phosphoribosyltransferase (APRT). This nucleotide competitively inhibits IMPDH (Ki = 2 × 10⁻⁸ M), blocking guanosine monophosphate (GMP) synthesis .

- Adamantanecarboxylate analog : Exhibits prolonged activity due to adamantane’s lipophilic nature, enhancing tissue penetration and sustained release of the active metabolite .

Pharmacokinetic and Stability Profiles

Selectivity and Toxicity

- SL-1250: Growth inhibition in L5178Y cells is reversed by guanine derivatives (guanine, GMP), confirming specificity for purine salvage pathways.

- Adamantanecarboxylate : Demonstrates low acute toxicity in murine models, with complete tumor remission observed at optimal doses .

Key Research Findings and Limitations

Preparation Methods

Acylation of 4-Carbamoylimidazolium-5-Olate with Benzoyl Chloride

The most direct route to 5-carbamoyl-1H-imidazol-4-yl benzoate involves the acylation of 4-carbamoylimidazolium-5-olate (SM-108) with benzoyl chloride. As demonstrated in patent US4260774A , SM-108 reacts with carboxylic acid chlorides in inert polar solvents (e.g., pyridine, dimethylformamide) under mild conditions (0–60°C). The reaction proceeds via nucleophilic attack of the 5-olate oxygen on the electrophilic carbonyl of benzoyl chloride, forming the benzoate ester.

Key Steps:

-

Activation of SM-108 : SM-108 is suspended in pyridine to enhance nucleophilicity.

-

Benzoylation : Benzoyl chloride is added dropwise at 0°C, followed by stirring at room temperature for 2–4 hours.

-

Workup : The mixture is quenched with ice water, and the product is extracted with ethyl acetate.

Yield : 65–78% after purification by recrystallization .

Silylation-Enabled Acylation in Anhydrous Media

To circumvent the hygroscopic nature of SM-108, silylated derivatives (e.g., trimethylsilyl-protected SM-108) are employed. This method, detailed in patent US4260774A , facilitates acylation in non-polar solvents like benzene or toluene.

Procedure:

-

Silylation : SM-108 is treated with hexamethyldisilazane (HMDS) in anhydrous tetrahydrofuran (THF) to form the silyl ether.

-

Acylation : Benzoyl chloride is added, and the reaction proceeds at −10°C to 30°C for 1–10 hours.

-

Desilylation : The silyl group is removed via aqueous workup, yielding the free benzoate ester.

Advantages : Improved solubility and reduced side reactions.

Yield : 70–85% .

Solid-Phase Synthesis Using Carbonyldiimidazole (CDI) Activation

A scalable approach involves activating benzoic acid with carbonyldiimidazole (CDI) before coupling with SM-108. This method, adapted from PMC6804006 , ensures efficient ester formation under mild conditions.

Steps:

-

Activation : Benzoic acid (1 equiv) is reacted with CDI (1.2 equiv) in acetonitrile at 25°C for 1 hour to form the acyl imidazolide.

-

Coupling : SM-108 (1 equiv) is added, and the mixture is stirred for 12–24 hours.

-

Purification : The product is isolated via silica gel chromatography.

Microwave-Assisted Synthesis for Rapid Esterification

Modern techniques such as microwave irradiation reduce reaction times significantly. A modified protocol based on SciDirect employs microwave conditions to accelerate the acylation step.

Conditions:

-

Solvent : Dimethylacetamide (DMAc)

-

Temperature : 120°C

-

Time : 20 minutes

Yield : 68% with >95% purity by HPLC .

Comparative Analysis of Methods

Q & A

Q. Why do some studies report divergent biological activities for structurally similar imidazole derivatives?

Q. What are the limitations of using sodium benzoate as a reference compound in preservative studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.